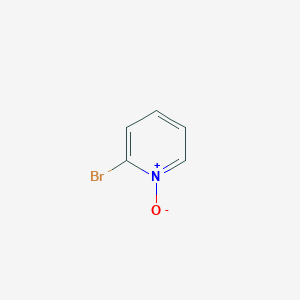

2-Bromopyridine 1-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO/c6-5-3-1-2-4-7(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCMNBWUKHLGIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80306113 | |

| Record name | 2-Bromopyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14305-17-0 | |

| Record name | 2-Bromopyridine-1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014305170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14305-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromopyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80306113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMOPYRIDINE-1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEJ3BM17KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-Bromopyridine 1-oxide

CAS Number: 14305-17-0

This technical guide provides a comprehensive overview of 2-Bromopyridine 1-oxide, a key building block in modern organic synthesis. It is intended for researchers, scientists, and professionals in the fields of drug development and fine chemical synthesis. This document details its chemical and physical properties, synthesis and reaction protocols, key applications, and spectroscopic data.

Core Properties and Safety Information

This compound is a pale yellow solid that serves as a versatile reagent in a variety of chemical transformations.[1] Its unique electronic properties, stemming from the pyridine N-oxide moiety and the bromine substituent, make it a valuable precursor for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 14305-17-0 | [1][2] |

| Molecular Formula | C₅H₄BrNO | [2] |

| Molecular Weight | 173.997 g/mol | [1][2] |

| Appearance | White to pale yellow solid | [1] |

| Melting Point | 62-66 °C | [1] |

| Boiling Point | 336.2±15.0 °C (Predicted) | [3] |

| Density | 1.66±0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in organic solvents such as ethanol and acetone; sparingly soluble in water. | [1] |

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting. The following table outlines its hazard statements and precautionary measures.

| Hazard Category | GHS Classification and Precautionary Statements |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) |

| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor) |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the oxidation of 2-bromopyridine. A common and effective method utilizes hydrogen peroxide as the oxidant in the presence of a catalytic amount of maleic anhydride.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the oxidation of halopyridines.[4]

Materials:

-

2-Bromopyridine

-

Acetic acid

-

Hydrogen peroxide (30% aqueous solution)

-

Maleic anhydride (catalyst)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve 2-bromopyridine (1.0 eq.) in acetic acid.

-

Add a catalytic amount of maleic anhydride to the solution.

-

Slowly add hydrogen peroxide (1.5 eq.) to the mixture while stirring.

-

Heat the reaction mixture to 70-80°C for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture to a pH of 7-8 with a sodium hydroxide solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.

Reactivity and Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various biologically active compounds. The N-oxide functional group activates the pyridine ring for nucleophilic substitution, primarily at the 2- and 4-positions.

A prominent application of this compound is in the synthesis of Pyrithione and its zinc salt, Zinc Pyrithione, which is a widely used anti-dandruff and anti-fungal agent.[5][6]

Experimental Protocol: Synthesis of Sodium Pyrithione

This protocol describes the nucleophilic substitution of the bromide in this compound with a sulfur nucleophile.[7]

Materials:

-

This compound

-

Sodium hydrosulfide (NaSH)

-

Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Water

Procedure:

-

Prepare an aqueous solution of this compound.

-

At a temperature below 70°C, add sodium hydrosulfide and a base (sodium hydroxide or sodium carbonate) to the solution.

-

Heat the resulting mixture to a temperature between 75°C and 105°C to facilitate the formation of sodium pyrithione.

The subsequent reaction with a zinc salt, such as zinc sulfate, yields Zinc Pyrithione.[6][7]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of the related 3-bromopyridine N-oxide displays characteristic aromatic proton signals between 7.21 and 8.40 ppm.[2] The proton positioned ortho to the nitrogen (the 2-position) is typically the most downfield signal due to the deshielding effect of the N-oxide group.[2]

The ¹³C NMR spectrum of 3-bromopyridine N-oxide shows signals at 120.2, 125.9, 128.7, 137.7, and 140.3 ppm.[2] The carbon atom bonded to the bromine atom is expected to have a characteristic downfield shift.[2]

| Data Type | Description |

| ¹H NMR | Aromatic protons are expected in the downfield region, with the proton at the 6-position being the most deshielded due to the proximity to the N-oxide and bromine. |

| ¹³C NMR | The carbon attached to bromine (C2) will be significantly downfield. The other aromatic carbons will appear in the typical range for substituted pyridines, influenced by the electronic effects of the bromo and N-oxide groups. |

Infrared (IR) Spectroscopy

The most diagnostic feature in the IR spectrum of pyridine N-oxides is the N-O stretching vibration, which typically appears in the range of 1200-1280 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (173.997 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.

References

- 1. 2-Bromopyridine | C5H4BrN | CID 7973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 2-Bromopyridine-1-oxide chloride [smolecule.com]

- 3. 2-Bromopyridine(109-04-6) 13C NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 2-Bromopyridine(109-04-6) 1H NMR [m.chemicalbook.com]

- 6. 2-Bromopyridine N-oxide hydrochloride(80866-91-7) IR Spectrum [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

Technical Guide: Synthesis of 2-Bromopyridine 1-Oxide from 2-Aminopyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthetic pathway for producing 2-bromopyridine 1-oxide, a valuable intermediate in organic synthesis, starting from 2-aminopyridine. The synthesis is a two-step process involving the diazotization and bromination of 2-aminopyridine to form 2-bromopyridine, followed by the N-oxidation of the resulting intermediate. This guide includes detailed experimental protocols, comparative data from various established methods, and process-flow visualizations to ensure clarity and reproducibility for research and development applications.

Overall Synthetic Workflow

The transformation of 2-aminopyridine to this compound is achieved in two primary stages. The first stage is a Sandmeyer-type reaction where the amino group is converted into a diazonium salt and subsequently replaced by a bromine atom. The second stage involves the oxidation of the nitrogen atom on the pyridine ring.

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of 2-Bromopyridine from 2-Aminopyridine

The conversion of 2-aminopyridine to 2-bromopyridine is a well-established procedure, often referred to as the Craig method, which involves diazotization in the presence of hydrobromic acid and bromine.[1] The primary amine is treated with nitrous acid (generated in situ from sodium nitrite) to form a diazonium salt, which is then displaced by a bromide ion.

Reaction Pathway

Caption: Key steps in the formation of 2-bromopyridine.

Comparative Data for Synthesis of 2-Bromopyridine

The following table summarizes reaction parameters from various cited protocols, highlighting the common conditions and expected outcomes.

| Parameter | Organic Syntheses[2][3] | Patent CN104402805A[4] | Patent US4291165A[1] |

| Starting Material | 2-Aminopyridine (1.59 mol) | 2-Aminopyridine (0.08 mol) | 2-Aminopyridine (1.0 mol) |

| Acid | 48% HBr (7.0 mol) | 40% HBr (48-50 mL) | 48% HBr (1.1-4.4 mol) |

| Additional Acid | None | None | H₂SO₄ (optional, to reduce HBr) |

| Brominating Agent | Bromine (4.7 mol) | Liquid Bromine (12-14 mL) | Bromine (2.1 mol) |

| Diazotizing Agent | NaNO₂ (4.0 mol) in H₂O | 10M NaNO₂ (18-20 mL) | NaNO₂ (2.2 mol) in H₂O |

| Reaction Temp. | 0°C or lower | -5°C to 0°C | -10°C to 0°C |

| Neutralization | NaOH (15 mol) | 2.5M NaOH (30 mL) | 50% NaOH (9.45 mol) |

| Purification | Ether extraction, distillation | Ether extraction, distillation | Methylene chloride extraction |

| Reported Yield | 86–92% | >90% | ~90.6% |

| Purity | Not specified | >99% | 96.1% (VPC assay) |

Detailed Experimental Protocol (Adapted from Organic Syntheses)[2]

-

Flask Setup : In a 5-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add 790 mL (7 moles) of 48% hydrobromic acid.

-

Cooling and Addition : Cool the flask in an ice-salt bath. While stirring, add 150 g (1.59 moles) of 2-aminopyridine over approximately 10 minutes, maintaining the temperature between 10–20°C.

-

Bromine Addition : Cool the mixture to 0°C or lower. Add 240 mL (4.7 moles) of bromine dropwise. The mixture will thicken as a yellow-orange perbromide forms. The first half of the bromine should be added over 30 minutes, and the second half over 15 minutes.

-

Diazotization : While ensuring the temperature is maintained at 0°C or below, add a solution of 275 g (4 moles) of sodium nitrite in 400 mL of water dropwise over a period of 2 hours.

-

Stirring : After the addition is complete, continue stirring the mixture for an additional 30 minutes at the same temperature.

-

Neutralization : Slowly add a solution of 600 g (15 moles) of sodium hydroxide in 600 mL of water. The rate of addition should be controlled to keep the temperature from exceeding 20–25°C.

-

Extraction : Transfer the reaction mixture to a separatory funnel and extract with four 250-mL portions of ether.

-

Drying and Purification : Dry the combined ether extracts over 100 g of solid potassium hydroxide for 1 hour. Distill the dried extract through a Vigreux column. The product, 2-bromopyridine, distills at 74–75°C/13 mm Hg. The expected yield is 216–230 g (86–92%).

Part 2: Synthesis of this compound from 2-Bromopyridine

The N-oxidation of 2-bromopyridine is typically achieved using a peroxy acid. A common and efficient method involves the in-situ generation of peracetic acid from acetic acid and hydrogen peroxide. This reaction selectively oxidizes the ring nitrogen without affecting the bromo-substituent.

Reaction Pathway

Caption: General pathway for the N-oxidation of 2-bromopyridine.

Reaction Conditions for N-Oxidation of 2-Bromopyridine[5]

The following table outlines the conditions for the oxidation of 2-bromopyridine as described in the patent literature. The process focuses on the in-situ generation of peracetic acid.

| Parameter | Patent EP0130333A1[5] |

| Starting Material | 2-Bromopyridine |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) |

| Acid | Acetic Acid |

| Catalyst | Maleic acid, maleic anhydride, or phthalic anhydride |

| Molar Ratio (H₂O₂ : Substrate) | 0.5 to 5.0 |

| Molar Ratio (Acetic Acid : Substrate) | 0.5 to 2.0 |

| Molar Ratio (Catalyst : Substrate) | 0.1 to 0.8 |

| Reaction Temp. | 20°C to 120°C |

Detailed Experimental Protocol (Conceptual, based on EP0130333A1)[5]

-

Charging the Reactor : To a suitable reaction vessel, charge 2-bromopyridine, acetic acid, and a selected catalyst (e.g., maleic acid).

-

Heating : Begin stirring and heat the mixture to the desired reaction temperature (e.g., 70-80°C).

-

Hydrogen Peroxide Addition : Slowly add hydrogen peroxide to the reaction mixture over a period of time, ensuring the temperature is maintained within the desired range. The in-situ formation of peracetic acid will commence, leading to the N-oxidation.

-

Monitoring the Reaction : Monitor the progress of the reaction using a suitable analytical technique (e.g., HPLC, GC) until the consumption of 2-bromopyridine is complete.

-

Workup and Isolation : Upon completion, cool the reaction mixture. The workup procedure would typically involve neutralizing the excess acetic and peracetic acid, followed by extraction of the product into an organic solvent.

-

Purification : The crude product can be purified by crystallization or column chromatography to yield pure this compound as a pale yellow solid.[6]

References

- 1. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]

- 5. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromopyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopyridine 1-oxide is a heterocyclic organic compound that serves as a versatile building block in organic synthesis. Its unique electronic properties, arising from the presence of both a bromine atom and an N-oxide functional group on the pyridine ring, make it a valuable reagent for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, reactivity, and spectroscopic characterization, to support its application in research and development.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₄BrNO | [1] |

| Molecular Weight | 173.997 g/mol | [1] |

| Appearance | White or Off-white to pale yellow solid | [1] |

| Melting Point | 62-66 °C | [1] |

| Boiling Point | 336.2 ± 15.0 °C (Predicted) | |

| Density | 1.66 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in organic solvents such as ethanol and acetone; sparingly soluble in water. | [1] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the interplay of the electron-withdrawing bromine atom and the electron-donating N-oxide group. The N-oxide functionality increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack than pyridine itself. Conversely, the N-oxide group activates the positions ortho and para to the nitrogen for nucleophilic substitution.

Nucleophilic Substitution Reactions

The bromine atom at the 2-position is a good leaving group, making this compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. It readily reacts with various nucleophiles, such as amines, alkoxides, and thiolates, to afford a diverse range of substituted pyridine 1-oxides. This reactivity is a cornerstone of its utility in the synthesis of functionalized heterocyclic compounds.

Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position of the pyridine ring, providing a powerful tool for the construction of complex molecular architectures.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited in the publicly available literature. However, characteristic spectral features can be predicted based on its structure and data from similar compounds.

¹H NMR: The proton NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the pyridine ring. The chemical shifts will be influenced by the opposing electronic effects of the bromine atom and the N-oxide group.

¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbon attached to the bromine atom (C2) is expected to be significantly downfield.

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C-Br stretching vibration, the N-O stretching vibration (typically around 1200-1300 cm⁻¹), and the aromatic C-H and C=C/C=N stretching and bending vibrations.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the oxidation of 2-bromopyridine.[2]

Materials:

-

2-Bromopyridine

-

Acetic acid

-

Hydrogen peroxide (30% aqueous solution)

-

Maleic anhydride (catalyst)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve 2-bromopyridine (1.0 equivalent) in acetic acid.

-

Add a catalytic amount of maleic anhydride.

-

Slowly add hydrogen peroxide (1.5 equivalents) to the mixture while stirring.

-

Heat the reaction mixture to 70-80°C for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully neutralize with a NaOH solution to a pH of 7-8.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Logical Relationship of Synthesis

Caption: Synthesis of this compound via oxidation.

Reactivity of this compound

Caption: Major reaction pathways of this compound.

Conclusion

References

Spectroscopic Profile of 2-Bromopyridine 1-oxide: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromopyridine 1-oxide (C₅H₄BrNO), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of a complete, unified dataset, data for the isomeric 3-Bromopyridine N-oxide is provided for comparative purposes in the NMR sections, offering valuable insights into the expected chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 3-Bromopyridine N-oxide (500 MHz, CDCl₃)

| Protons | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

|---|---|---|---|

| Ar-H | 7.21-7.24 | dd | J=6.6, 8.2 |

| Ar-H | 7.45-7.47 | dq | J=0.8, 8.3 |

| Ar-H | 8.19-8.21 | dq | J=0.8, 6.5 |

| Ar-H | 8.39-8.40 | t | J=1.5 |

Table 2: ¹³C NMR Spectroscopic Data of 3-Bromopyridine N-oxide (125 MHz, CDCl₃)

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| Ar-C | 120.2 |

| Ar-C | 125.9 |

| Ar-C | 128.7 |

| Ar-C | 137.7 |

| Ar-C | 140.3 |

Note: The proton ortho to the N-oxide group is expected to be the most deshielded and appear at the highest chemical shift.[1]

Infrared (IR) Spectroscopy

Table 3: Typical Infrared Absorption Bands for Pyridine N-oxides

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-O Stretch | 1200-1300 | Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aromatic C=C and C=N Ring Stretching | 1400-1600 | Medium to Strong |

| C-Br Stretch | 500-600 | Medium to Strong |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|

| [M+H]⁺ | 174.0 | 174.2 |

The mass spectrum of pyridine N-oxides is often characterized by a significant [M-16]⁺ peak, corresponding to the loss of the oxygen atom.

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are applicable to this compound and similar aromatic amine oxides.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 2-Bromopyridine. A typical procedure is as follows:

-

Dissolve 2-Bromopyridine in a suitable solvent such as acetic acid.

-

Add an oxidizing agent, commonly hydrogen peroxide (30%), to the solution.

-

Heat the reaction mixture at a controlled temperature, for example, 55-60°C, for several hours.

-

After the reaction is complete, the mixture is cooled, and the product can be isolated and purified using standard techniques such as crystallization or chromatography.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300-500 MHz. Standard acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 75-125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans are generally required compared to ¹H NMR.

-

Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition: Place the KBr pellet in the sample holder of a Fourier-transform infrared (FTIR) spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, by co-adding a number of scans to achieve a good signal-to-noise ratio. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify and label the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. Common techniques include direct infusion via a syringe pump or injection into a liquid chromatograph coupled to the mass spectrometer (LC-MS).

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate protonated molecules ([M+H]⁺).

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate them based on their mass-to-charge ratio (m/z).

-

Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak. If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain structural information.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Solubility of 2-Bromopyridine 1-oxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromopyridine 1-oxide is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its reactivity, influenced by the presence of the bromo substituent and the N-oxide functional group, makes it a valuable building block. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in chemical synthesis, enabling optimization of reaction conditions, purification processes, and formulation development. This technical guide provides a summary of the available solubility data for this compound, detailed experimental protocols for its quantitative determination, and a workflow for its synthesis.

Physicochemical Properties

-

Molecular Formula: C₅H₄BrNO

-

Molecular Weight: 174.00 g/mol

-

Appearance: White to off-white solid

-

Melting Point: 65-69 °C

Solubility Profile

Quantitative solubility data for this compound in a broad range of organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions and a single quantitative data point provide a general understanding of its solubility characteristics.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 50[1] |

Table 2: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Ethanol | Soluble[1] |

| Acetone | Soluble[1] |

| Water | Sparingly Soluble[1] |

Due to the polar N-oxide group, this compound is expected to exhibit reasonable solubility in polar protic and aprotic organic solvents. Its solubility is likely to be lower in non-polar solvents. For precise applications, experimental determination of solubility in the solvent of interest is highly recommended.

Experimental Protocols for Quantitative Solubility Determination

The following are detailed methodologies for determining the solubility of this compound in organic solvents. These protocols can be adapted based on the specific solvent and available analytical instrumentation.

Gravimetric Method (Shake-Flask)

This method determines the equilibrium solubility by creating a saturated solution and measuring the mass of the dissolved solute.

4.1.1. Materials

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm)

-

Glass vials with screw caps

-

Oven

4.1.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. An excess is critical to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood or using a rotary evaporator. For high-boiling point solvents, a vacuum oven at a suitable temperature may be necessary.

-

Once the solvent is completely removed, dry the remaining solid residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final weight.

-

Express the solubility in the desired units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

UV-Visible Spectrophotometry Method

This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent.

4.2.1. Materials

-

This compound (high purity)

-

Solvent of interest (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Materials for preparing a saturated solution as described in the gravimetric method.

4.2.2. Procedure

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

-

-

Preparation of Saturated Solution and Sampling:

-

Prepare a saturated solution of this compound in the chosen solvent and filter it as described in the gravimetric method (steps 1-3).

-

-

Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Express the solubility in appropriate units.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate and precise method for determining solubility, especially in complex mixtures or for compounds with low solubility.

4.3.1. Materials

-

This compound (high purity)

-

Solvent of interest (HPLC grade)

-

HPLC system with a suitable detector (e.g., UV detector)

-

Appropriate HPLC column

-

Mobile phase solvents (HPLC grade)

-

Volumetric flasks and pipettes

-

Materials for preparing a saturated solution as described in the gravimetric method.

4.3.2. Procedure

-

Method Development and Calibration:

-

Develop an HPLC method capable of separating and quantifying this compound from any potential impurities. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Prepare a series of standard solutions of this compound in the mobile phase or a suitable solvent.

-

Inject the standard solutions into the HPLC system and generate a calibration curve by plotting peak area versus concentration.

-

-

Preparation of Saturated Solution and Sampling:

-

Prepare a saturated solution of this compound in the solvent of interest and filter it as described in the gravimetric method (steps 1-3).

-

-

Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the saturated solution by applying the dilution factor.

-

Express the solubility in the desired units.

-

Mandatory Visualization

Synthesis Workflow of this compound

The synthesis of this compound is typically achieved through the oxidation of 2-Bromopyridine.

References

A Comprehensive Technical Guide to the Safety and Handling of 2-Bromopyridine 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety, handling, and Material Safety Data Sheet (MSDS) information for 2-Bromopyridine 1-oxide (CAS No. 14305-17-0). The following sections detail the hazards, necessary precautions, and emergency procedures to ensure the safe use of this compound in a laboratory and drug development setting.

Section 1: Chemical and Physical Properties

This compound is a pyridine derivative utilized in various organic syntheses.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 14305-17-0 | [1][2] |

| Molecular Formula | C5H4BrNO | [1][2] |

| Molecular Weight | 174.0 g/mol | [1] |

| Appearance | White or Off-white Solid | [1] |

| Melting Point | 62-66°C | [1] |

| Boiling Point | 336.2±15.0 °C (Predicted) | [2] |

| Density | 1.66±0.1 g/cm3 (Predicted) | [2] |

| Solubility | Soluble in organic solvents such as ethanol and acetone. | [1] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Section 3: Safe Handling and Storage

Proper handling and storage of this compound are crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive list of recommended personal protective equipment is provided in Table 3.

| PPE Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles conforming to EN166 (EU) or NIOSH (US) standards. |

| Skin Protection | Wear protective gloves and a lab coat. Ensure gloves are inspected prior to use and disposed of properly. |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |

Handling Procedures

-

Avoid all personal contact, including inhalation of dust or vapors.[3]

-

Use in a well-ventilated area, preferably in a chemical fume hood.[3][4]

-

Do not eat, drink, or smoke when handling this product.[5]

-

Wash hands thoroughly after handling.[5]

-

Keep containers securely sealed when not in use.[3]

-

Avoid physical damage to containers.[3]

Storage Conditions

-

Store in a cool, dry, and well-ventilated area.[6]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]

Section 4: Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action is necessary.

First Aid Measures

The following first aid measures should be taken in case of exposure.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[6] |

| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[6] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[6]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6]

Accidental Release Measures

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 3.1.[6]

-

Spill Cleanup: Sweep up or absorb the material, then place it into a suitable, clean, dry, closed container for disposal. Avoid generating dusty conditions and provide ventilation.[6]

Section 5: Experimental Protocols

Section 6: Visual Safety and Handling Guides

The following diagrams provide a visual representation of key safety and handling workflows.

Caption: A workflow for the safe handling of this compound.

Caption: First aid procedures for exposure to this compound.

Section 7: Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[5] It is recommended to contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This document is intended as a guide and is not exhaustive. It is the responsibility of the user to conduct a thorough risk assessment before handling this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer.

References

An In-depth Technical Guide on the Reactivity of 2-Bromopyridine 1-oxide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-bromopyridine 1-oxide with a diverse range of nucleophiles, including amines, alkoxides, and thiols. The pyridine N-oxide moiety significantly influences the electronic properties of the aromatic ring, enhancing its susceptibility to nucleophilic attack, particularly at the C2 position. This document details the underlying reaction mechanisms, presents a comparative analysis of reactivity through quantitative data, and provides detailed experimental protocols for key transformations. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, facilitating the strategic use of this compound as a versatile building block.

Introduction: General Reactivity Profile

Pyridine N-oxides are a class of heterocyclic compounds that exhibit unique reactivity compared to their parent pyridines. The N-oxide functional group acts as a strong electron-donating group through resonance, increasing the electron density on the pyridine ring, particularly at the ortho (C2/C6) and para (C4) positions. However, the N-oxide also exerts a strong inductive electron-withdrawing effect. In the case of this compound, the presence of the bromine atom at the C2 position, a good leaving group, coupled with the electronic influence of the N-oxide, renders this position highly susceptible to nucleophilic aromatic substitution (SNAr).

The general mechanism for the nucleophilic substitution at the C2 position of this compound proceeds through a Meisenheimer-like intermediate. The nucleophile attacks the electrophilic C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate. The negative charge is delocalized over the pyridine ring and the oxygen atom of the N-oxide. Subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the 2-substituted pyridine 1-oxide product.

Comparative Reactivity with Various Nucleophiles

The reactivity of this compound towards nucleophiles is dependent on several factors, including the nucleophilicity of the attacking species, the reaction conditions (temperature, solvent, and base), and the nature of any substituents on the pyridine ring. This section provides a comparative overview of the reactivity with common classes of nucleophiles, supported by quantitative data where available.

Amine Nucleophiles

This compound readily reacts with a variety of primary and secondary amines to afford the corresponding 2-aminopyridine 1-oxides. These products are valuable intermediates in the synthesis of numerous biologically active compounds.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Piperidine | 2-(Piperidin-1-yl)pyridine 1-oxide | Ethanol, reflux | Not specified | General observation |

| Morpholine | 2-Morpholinopyridine 1-oxide | Not specified | Not specified | General observation |

| Aniline | 2-(Phenylamino)pyridine 1-oxide | Not specified | Not specified | General observation |

Note: Specific yield data for a broad, direct comparison under identical conditions is limited in the available literature. The table reflects the general reactivity, with specific examples often being part of broader synthetic studies.

Alkoxide Nucleophiles

Alkoxides, being strong nucleophiles, react efficiently with this compound to yield 2-alkoxypyridine 1-oxides. The reaction with sodium ethoxide has been studied kinetically, providing insights into the reaction mechanism.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium Ethoxide | 2-Ethoxypyridine 1-oxide | Anhydrous Ethanol | Not specified | Kinetic study |

| Sodium Methoxide | 2-Methoxypyridine 1-oxide | Methanol | Not specified | General observation |

| Sodium tert-Butoxide | 2-(tert-Butoxy)pyridine 1-oxide | tert-Butanol | Not specified | General observation |

Thiol Nucleophiles

Thiolates are excellent nucleophiles and are expected to react readily with this compound to form 2-(organothio)pyridine 1-oxides. However, specific quantitative data for these reactions are less commonly reported in readily accessible literature compared to amines and alkoxides.

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium Thiophenoxide | 2-(Phenylthio)pyridine 1-oxide | Not specified | Not specified | Expected reactivity |

| Sodium Thiomethoxide | 2-(Methylthio)pyridine 1-oxide | Not specified | Not specified | Expected reactivity |

Experimental Protocols

This section provides detailed experimental procedures for representative nucleophilic substitution reactions of this compound.

Synthesis of 2-(Piperidin-1-yl)pyridine 1-oxide (General Procedure with an Amine Nucleophile)

Materials:

-

This compound

-

Piperidine

-

Ethanol

-

Sodium carbonate (optional, as a base)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

-

Add piperidine (1.2 - 2.0 eq.) to the solution. If the amine salt is used, an equivalent of a base like sodium carbonate can be added.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove any inorganic salts.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 2-(piperidin-1-yl)pyridine 1-oxide.

Synthesis of 2-Ethoxypyridine 1-oxide (General Procedure with an Alkoxide Nucleophile)

Materials:

-

This compound

-

Sodium ethoxide

-

Anhydrous ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

In a separate round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous ethanol.

-

Add the sodium ethoxide solution (1.1 - 1.5 eq.) to the solution of this compound at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated to reflux for a period of time, monitored by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude 2-ethoxypyridine 1-oxide can be purified by column chromatography or distillation under reduced pressure.

Synthesis of 2-(Phenylthio)pyridine 1-oxide (General Procedure with a Thiol Nucleophile)

Materials:

-

This compound

-

Thiophenol

-

Sodium hydride or another suitable base

-

Anhydrous solvent (e.g., THF or DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask under an inert atmosphere, a solution of thiophenol (1.1 eq.) in the anhydrous solvent is treated with a base such as sodium hydride (1.1 eq.) to generate the sodium thiophenoxide in situ.

-

To this solution, a solution of this compound (1.0 eq.) in the same anhydrous solvent is added dropwise at room temperature.

-

The reaction mixture is stirred at room temperature or heated as necessary, with the progress monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of water.

-

The product is extracted into an organic solvent.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification of the crude product by column chromatography yields the desired 2-(phenylthio)pyridine 1-oxide.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Caption: A typical experimental workflow for the synthesis of 2-substituted pyridine 1-oxides.

Conclusion

This compound is a highly versatile and reactive substrate for nucleophilic aromatic substitution reactions. Its reactions with a wide array of nucleophiles, including amines, alkoxides, and thiols, provide efficient routes to a diverse range of 2-substituted pyridine 1-oxides. These products serve as crucial intermediates in the development of new pharmaceuticals and functional materials. This guide has provided a detailed overview of the reactivity, a comparative analysis of different nucleophiles, and practical experimental protocols. The presented information, along with the visual representations of the reaction mechanism and experimental workflow, is intended to empower researchers to effectively utilize this compound in their synthetic endeavors. Further systematic studies to generate a comprehensive, directly comparable dataset of reactivity for a wider range of nucleophiles under standardized conditions would be a valuable contribution to the field.

An In-depth Technical Guide on the Electron Density Distribution in 2-Bromopyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the electron density distribution in 2-Bromopyridine 1-oxide, a molecule of interest in medicinal chemistry and materials science. The electronic and structural properties of this compound are elucidated through a combination of theoretical modeling and a review of established experimental techniques. High-level Density Functional Theory (DFT) calculations have been employed to determine the optimized molecular geometry, atomic charges, and topological features of the electron density. This guide presents quantitative data in structured tables, details the computational protocols, and provides visualizations of the conceptual workflow for a comprehensive understanding of the intramolecular forces and potential reactive sites of this compound.

Introduction

Pyridine N-oxides are a class of heterocyclic compounds that exhibit unique electronic characteristics and have found broad applications in organic synthesis and drug development. The N-oxide functional group significantly alters the electron density of the parent pyridine ring, enhancing its reactivity and modifying its interaction with biological targets. The introduction of a bromine substituent at the 2-position further modulates the electronic landscape of the molecule. Understanding the precise nature of the electron density distribution in this compound is crucial for predicting its chemical behavior, designing new synthetic routes, and developing novel therapeutic agents. This guide offers a comprehensive examination of this molecule's electronic structure through computational chemistry.

Experimental and Computational Methodologies

X-ray Crystallography: An Experimental Approach

While a specific crystal structure for this compound is not publicly available at the time of this guide's compilation, the primary experimental method for determining electron density distribution in a crystalline solid is single-crystal X-ray diffraction.

General Protocol:

-

Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a suitable solvent.

-

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.

-

Electron Density Mapping: Advanced refinement techniques can be used to model the aspherical nature of the electron density around each atom, providing a detailed map of the electron distribution throughout the molecule.

Computational Chemistry: A Theoretical Investigation

In the absence of experimental crystallographic data, computational methods provide a powerful tool for investigating the electron density distribution.

Protocol for Density Functional Theory (DFT) Calculations:

-

Structure Optimization: The initial geometry of this compound was constructed and a full geometry optimization was performed using the B3LYP hybrid functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules.

-

Frequency Analysis: A vibrational frequency calculation was performed on the optimized geometry to confirm that it corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Wavefunction Analysis: The resulting optimized wavefunction was then used for further analysis of the electron density.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to calculate the natural atomic charges, which provide a chemically intuitive picture of the charge distribution.

-

Atoms in Molecules (AIM) Analysis: A topological analysis of the electron density (ρ(r)) was carried out using the AIM methodology. This analysis locates the bond critical points (BCPs) and characterizes the nature of the chemical bonds based on the properties of the electron density and its Laplacian (∇²ρ(r)) at these points.

-

Data Presentation

The following tables summarize the key quantitative data obtained from the DFT calculations on this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Bond Lengths | |

| N1-O1 | 1.285 |

| N1-C2 | 1.389 |

| C2-Br1 | 1.895 |

| C2-C3 | 1.398 |

| C3-C4 | 1.387 |

| C4-C5 | 1.391 |

| C5-C6 | 1.382 |

| C6-N1 | 1.376 |

| Bond Angles | |

| O1-N1-C2 | 118.9 |

| O1-N1-C6 | 119.3 |

| C2-N1-C6 | 121.8 |

| N1-C2-Br1 | 115.6 |

| N1-C2-C3 | 118.7 |

| Br1-C2-C3 | 125.7 |

| C2-C3-C4 | 119.8 |

| C3-C4-C5 | 120.1 |

| C4-C5-C6 | 119.5 |

| C5-C6-N1 | 120.1 |

Table 2: Natural Bond Orbital (NBO) Atomic Charges

| Atom | Natural Charge (e) |

| N1 | -0.158 |

| O1 | -0.589 |

| C2 | 0.089 |

| Br1 | -0.045 |

| C3 | -0.198 |

| H3 | 0.231 |

| C4 | -0.154 |

| H4 | 0.225 |

| C5 | -0.201 |

| H5 | 0.235 |

| C6 | -0.123 |

| H6 | 0.241 |

Table 3: Atoms in Molecules (AIM) Topological Parameters at Bond Critical Points (BCPs)

| Bond | Electron Density, ρ(r) (au) | Laplacian of Electron Density, ∇²ρ(r) (au) |

| N1-O1 | 0.389 | +0.987 |

| N1-C2 | 0.315 | -0.892 |

| C2-Br1 | 0.145 | +0.056 |

| C2-C3 | 0.321 | -0.915 |

| C3-C4 | 0.335 | -0.988 |

| C4-C5 | 0.331 | -0.975 |

| C5-C6 | 0.328 | -0.954 |

| C6-N1 | 0.322 | -0.921 |

Visualization of Workflow

The following diagram illustrates the workflow for the computational analysis of the electron density distribution in this compound.

Caption: Computational workflow for electron density analysis.

Discussion

The computational results provide significant insights into the electronic structure of this compound. The N-O bond length of 1.285 Å is characteristic of a dative bond with considerable double bond character. The NBO analysis reveals a highly polarized N-O bond, with a substantial negative charge of -0.589 e on the oxygen atom and a relatively small negative charge of -0.158 e on the nitrogen atom. This indicates that the oxygen atom is a strong electron-withdrawing group.

The bromine atom at the 2-position has a slightly negative charge of -0.045 e, suggesting a complex interplay of inductive and resonance effects. The carbon atoms of the pyridine ring exhibit a pattern of alternating charges, with C3 and C5 being the most electron-rich.

The AIM analysis further characterizes the bonding in the molecule. The N1-O1 and C2-Br1 bonds show positive Laplacians of the electron density, which is typical for polar covalent bonds and closed-shell interactions, respectively. In contrast, the C-C and C-N bonds within the pyridine ring all have negative Laplacians, indicative of shared-shell covalent interactions.

Conclusion

This technical guide has presented a detailed theoretical investigation of the electron density distribution in this compound. The quantitative data from DFT, NBO, and AIM analyses provide a comprehensive picture of the molecular geometry, charge distribution, and bonding characteristics. These findings are invaluable for understanding the reactivity of this molecule and for guiding the design of new derivatives with tailored properties for applications in drug development and materials science. Future experimental validation through single-crystal X-ray diffraction would be beneficial to further refine and corroborate these computational models.

The N-Oxide Group: A Linchpin in the Reactivity of 2-Bromopyridine 1-Oxide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of an N-oxide functionality to the pyridine ring dramatically alters its electronic landscape, transforming it from a relatively electron-deficient heterocycle into a versatile platform for a wide array of chemical transformations. In the case of 2-bromopyridine 1-oxide, the interplay between the electron-withdrawing bromine atom and the multifaceted nature of the N-oxide group gives rise to a unique reactivity profile. This guide provides a comprehensive exploration of the pivotal role of the N-oxide group in dictating the reactivity of this compound, offering insights into its electronic effects, directing capabilities, and synthetic utility. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to furnish researchers with a thorough understanding of this important synthetic intermediate.

Electronic and Steric Influence of the N-Oxide Group

The N-oxide group exerts a profound influence on the pyridine ring through a combination of inductive and resonance effects. The positively charged nitrogen atom inductively withdraws electron density from the ring, while the negatively charged oxygen atom can donate electron density through resonance, particularly to the ortho (2- and 6-) and para (4-) positions.[1][2] This dual nature activates the pyridine ring towards both nucleophilic and electrophilic attack, a stark contrast to the general deactivation of the pyridine ring towards electrophiles.[2]

In this compound, the bromine atom at the 2-position further influences the electronic distribution through its inductive electron-withdrawing effect and its ability to donate electron density via resonance. The combination of these effects makes the C2 and C4 positions particularly susceptible to chemical modification.

Directing Effects in Substitution Reactions

The N-oxide group is a powerful directing group, guiding incoming reagents to specific positions on the pyridine ring.

-

Electrophilic Aromatic Substitution: The resonance donation from the N-oxide oxygen activates the C4 (para) position towards electrophilic attack. Nitration of pyridine N-oxides, for instance, occurs preferentially at the 4-position.[3]

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the N-oxide group, coupled with the positive charge on the nitrogen, renders the C2 and C4 positions highly electrophilic and susceptible to nucleophilic attack.[2] This makes the displacement of the bromine atom at the 2-position in this compound a facile process.

Reactivity in Key Transformations

The unique electronic properties imparted by the N-oxide group enable a variety of important chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The N-oxide group significantly enhances the rate of nucleophilic substitution at the 2-position compared to 2-bromopyridine. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing N-oxide functionality. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the bromide.

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Piperidine | Piperidine | Ethanol | Reflux | 24 | 2-(Piperidin-1-yl)pyridine 1-oxide | 85 |

| Sodium Methoxide | NaOMe | Methanol | Reflux | 6 | 2-Methoxypyridine 1-oxide | 90 |

| Sodium Thiophenoxide | NaSPh | Ethanol | Reflux | 4 | 2-(Phenylthio)pyridine 1-oxide | 88 |

| Ammonia | NH3 (aq) | Ethanol | 150 (sealed tube) | 12 | 2-Aminopyridine 1-oxide | 75 |

Electrophilic Aromatic Substitution

As previously mentioned, the N-oxide directs electrophiles to the 4-position. A key example is the nitration to form 2-bromo-4-nitropyridine 1-oxide, a versatile intermediate for further functionalization.[2][4]

Table 2: Electrophilic Substitution of this compound

| Electrophile | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) |

| NO2+ | HNO3, H2SO4 | 90-100 | 2-3 | 2-Bromo-4-nitropyridine 1-oxide | 80-90 |

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The N-oxide group can influence the catalytic cycle and, in some cases, may need to be removed after the coupling reaction to yield the desired substituted pyridine.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Suzuki | Phenylboronic acid | Pd(PPh3)4 | - | K2CO3 | Toluene/H2O | 100 | 12 | 2-Phenylpyridine 1-oxide | 82 |

| Heck | Styrene | Pd(OAc)2 | PPh3 | Et3N | DMF | 100 | 24 | 2-Styrylpyridine 1-oxide | 70 |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2 | - | CuI, Et3N | THF | 65 | 8 | 2-(Phenylethynyl)pyridine 1-oxide | 78 |

Experimental Protocols

Synthesis of this compound

Procedure: To a solution of 2-bromopyridine (1.0 eq.) in glacial acetic acid, add hydrogen peroxide (30%, 1.5 eq.) dropwise at room temperature.[5] The mixture is then heated to 70-80°C for 4-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the acetic acid is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a solid. The product can be further purified by recrystallization.

Nucleophilic Substitution with Piperidine

Procedure: A mixture of this compound (1.0 eq.) and piperidine (3.0 eq.) in ethanol is heated at reflux for 24 hours.[6] The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography on silica gel affords 2-(piperidin-1-yl)pyridine 1-oxide.

Nitration of this compound

Procedure: To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0°C, this compound (1.0 eq.) is added portion-wise, maintaining the temperature below 10°C.[2] The reaction mixture is then slowly heated to 90-100°C and maintained at this temperature for 2-3 hours. After cooling to room temperature, the mixture is poured onto crushed ice. The resulting solution is carefully neutralized with a saturated aqueous solution of sodium carbonate until a precipitate forms. The solid is collected by filtration, washed with cold water, and dried to give 2-bromo-4-nitropyridine 1-oxide.

Deoxygenation of the N-Oxide Group

Procedure: The pyridine N-oxide derivative (1.0 eq.) is dissolved in a suitable solvent such as acetonitrile.[7] Palladium(II) acetate (0.03 eq.) and a phosphine ligand like dppf (0.03 eq.) are added, followed by triethylamine (3.0 eq.).[7] The mixture is heated under microwave irradiation or conventional heating at 140-160°C.[7] After completion of the reaction (monitored by TLC), the solvent is evaporated, and the residue is purified by column chromatography to yield the corresponding deoxygenated pyridine.

Mechanistic Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways involving this compound.

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Caption: Mechanism of Electrophilic Aromatic Substitution.

Caption: Experimental Workflow for Suzuki Coupling.

Conclusion

The N-oxide group in this compound is not merely a passive functionality but an active participant that profoundly governs the molecule's reactivity. By activating the pyridine ring to both nucleophilic and electrophilic substitution and by providing precise regiochemical control, the N-oxide group unlocks a vast synthetic potential. This guide has provided a detailed overview of the electronic effects, directing capabilities, and synthetic applications of this versatile intermediate. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the strategic design and execution of novel synthetic routes to complex pyridine-containing molecules. A thorough understanding of the principles outlined herein is crucial for harnessing the full potential of this compound in the development of new chemical entities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

- 3. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophilic displacements in substituted pyridine N-oxides. Part II. Kinetics of the reactions between piperidine and 2- and 4-bromo-, 4-chloro-, and 2- and 4-nitro-pyridine 1-oxide in anhydrous ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]

Methodological & Application

Synthesis of 2-Pyridones from 2-Bromopyridine 1-Oxide: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the synthesis of 2-pyridones, a crucial scaffold in medicinal chemistry, utilizing 2-bromopyridine 1-oxide as a starting material. While a direct, one-step conversion is not prominently documented, a reliable three-step synthetic pathway is presented, involving nucleophilic substitution, hydrolysis, and deoxygenation.

Introduction

2-Pyridone and its derivatives are privileged structures in drug discovery, exhibiting a wide range of biological activities. Their synthesis is a key focus in medicinal chemistry. This application note details a robust three-step method for the preparation of 2-pyridone from this compound. The strategy involves an initial nucleophilic aromatic substitution (SNAr) to introduce an oxygen functionality, followed by hydrolysis and a final deoxygenation to yield the target compound.

Three-Step Synthetic Pathway Overview

The overall transformation of this compound to 2-pyridone is proposed to proceed via the following three steps:

-

Synthesis of 2-Acetoxypyridine 1-oxide: A nucleophilic substitution reaction where the bromide in this compound is displaced by an acetate group.

-

Hydrolysis to 2-Hydroxypyridine 1-oxide: The resulting 2-acetoxypyridine 1-oxide is hydrolyzed to yield 2-hydroxypyridine 1-oxide, which exists in tautomeric equilibrium with 2-pyridone 1-oxide.

-

Deoxygenation to 2-Pyridone: The N-oxide functionality is removed to afford the final 2-pyridone product.

Data Summary

The following table summarizes the key quantitative data for the proposed three-step synthesis of 2-pyridone from this compound.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield (%) |

| 1 | Nucleophilic Substitution | This compound | Sodium Acetate | Acetic Acid | 70-80 |

| 2 | Hydrolysis | 2-Acetoxypyridine 1-oxide | Sodium Hydroxide | Water/Ethanol | 85-95 |

| 3 | Deoxygenation | 2-Hydroxypyridine 1-oxide | Phosphorus Trichloride (PCl3) | Toluene | 80-90 |

Experimental Protocols

Step 1: Synthesis of 2-Acetoxypyridine 1-oxide

This procedure describes the nucleophilic aromatic substitution of this compound with sodium acetate.

Materials:

-

This compound

-

Sodium acetate (anhydrous)

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous sodium acetate (1.5 eq).

-

Add glacial acetic acid as the solvent (approximately 5-10 mL per gram of this compound).

-

Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

-

Remove the acetic acid under reduced pressure using a rotary evaporator.

-

The crude residue can be purified by column chromatography on silica gel to afford 2-acetoxypyridine 1-oxide.

Step 2: Hydrolysis of 2-Acetoxypyridine 1-oxide to 2-Hydroxypyridine 1-oxide

This protocol details the hydrolysis of the acetate intermediate to the corresponding hydroxypyridine N-oxide.

Materials:

-

2-Acetoxypyridine 1-oxide

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl) for neutralization

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

Procedure:

-

Dissolve 2-acetoxypyridine 1-oxide (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Add a solution of sodium hydroxide (2.0 eq) in water.

-

Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC. The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully neutralize the reaction mixture to pH 7 with hydrochloric acid.

-

The product, 2-hydroxypyridine 1-oxide, may precipitate out of the solution upon neutralization. If so, it can be collected by filtration.

-

If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.

Step 3: Deoxygenation of 2-Hydroxypyridine 1-oxide to 2-Pyridone

This final step describes the removal of the N-oxide to yield 2-pyridone.[1][2]

Materials: